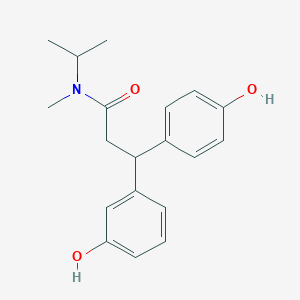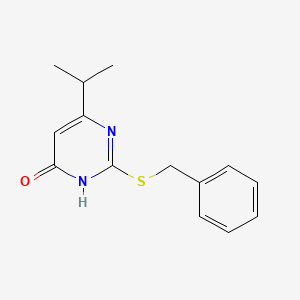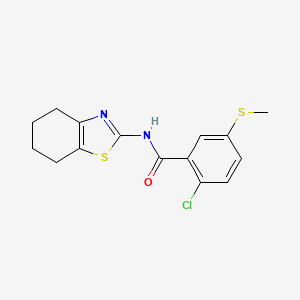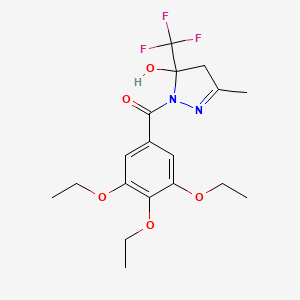
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis by activating the caspase cascade. Additionally, this compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, induce apoptosis, and exhibit anti-inflammatory and antioxidant properties. Additionally, this compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide in lab experiments is its potential applications in cancer research and treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has also been studied for its anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the research on 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide. One of the significant future directions is to further investigate the mechanism of action of this compound and its potential applications in cancer therapy. Additionally, further studies can be conducted to explore the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of various diseases. Finally, efforts can be made to improve the solubility of this compound in water, which can expand its potential applications in lab experiments.
Métodos De Síntesis
The synthesis of 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide can be achieved through a multi-step process. The first step involves the reaction between 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with N-isopropyl-N-methylamine in the presence of an acid catalyst to yield the amine intermediate. Finally, the amine intermediate is reacted with isobutyryl chloride to form the desired product.
Aplicaciones Científicas De Investigación
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has also been studied for its anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Propiedades
IUPAC Name |
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-methyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20(3)19(23)12-18(14-7-9-16(21)10-8-14)15-5-4-6-17(22)11-15/h4-11,13,18,21-22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWDVKIDKVDONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CC(C1=CC=C(C=C1)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
![4-(2,2-dimethylpropyl)-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2-piperazinone](/img/structure/B6057440.png)
![3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B6057468.png)
![1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B6057472.png)

![N-cyclopropyl-4-methoxy-2-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057476.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-3-furamide](/img/structure/B6057479.png)

![N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6057487.png)

![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-2-thiophenecarbohydrazide](/img/structure/B6057502.png)